molecular formula C14H19NO4S B2621464 1-[3-(Benzylsulfonyl)-2-hydroxypropyl]-2-pyrrolidinone CAS No. 285986-97-2

1-[3-(Benzylsulfonyl)-2-hydroxypropyl]-2-pyrrolidinone

Cat. No.: B2621464
CAS No.: 285986-97-2
M. Wt: 297.37
InChI Key: OCWRGULQACIHSH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(Benzylsulfonyl)-2-hydroxypropyl]-2-pyrrolidinone typically involves the reaction of benzylsulfonyl chloride with 2-hydroxypropylamine, followed by cyclization to form the pyrrolidinone ring. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid byproduct and solvents like dichloromethane to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 1-[3-(Benzylsulfonyl)-2-hydroxypropyl]-2-pyrrolidinone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-[3-(Benzylsulfonyl)-2-hydroxypropyl]-2-pyrrolidinone finds extensive applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-[3-(Benzylsulfonyl)-2-hydroxypropyl]-2-pyrrolidinone involves its interaction with specific molecular targets, such as enzymes and receptors. The benzylsulfonyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity. The hydroxypropyl group may enhance the compound’s solubility and facilitate its cellular uptake .

Comparison with Similar Compounds

    1-[3-(Benzylthio)-2-hydroxypropyl]-2-pyrrolidinone: Similar structure but with a thioether group instead of a sulfonyl group.

    1-[3-(Benzylsulfonyl)-2-oxopropyl]-2-pyrrolidinone: Oxidized form with a carbonyl group instead of a hydroxy group.

    2-{3-[1-(Benzylsulfonyl)piperidin-4-yl]-2-methyl-1H-indol-1-yl}-1-(pyrrolidin-1-yl)ethenone: A more complex derivative with additional functional groups

Uniqueness: 1-[3-(Benzylsulfonyl)-2-hydroxypropyl]-2-pyrrolidinone is unique due to its combination of a benzylsulfonyl group and a hydroxypropyl group on a pyrrolidinone ring. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

1-(3-benzylsulfonyl-2-hydroxypropyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO4S/c16-13(9-15-8-4-7-14(15)17)11-20(18,19)10-12-5-2-1-3-6-12/h1-3,5-6,13,16H,4,7-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCWRGULQACIHSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)CC(CS(=O)(=O)CC2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>44.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666563
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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